4-(Methylamino)benzenesulfonic acid

Physicochemical properties Acidity constant Sulfonic acid

4-(Methylamino)benzenesulfonic acid (CAS 24447-99-2), also known as N-methylsulfanilic acid, is a para-substituted aromatic sulfonic acid featuring both a sulfonic acid (-SO3H) group and a methylamino (-NHCH3) group on the benzene ring. This bifunctional nature, with a predicted pKa of -1.17 ± 0.50 for the sulfonic acid group, imparts strong acidity and high water solubility , making it a valuable intermediate in the synthesis of azo dyes, pharmaceuticals, and specialty chemicals.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 24447-99-2
Cat. No. B1347024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)benzenesulfonic acid
CAS24447-99-2
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H9NO3S/c1-8-6-2-4-7(5-3-6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11)
InChIKeyQRAXZXPSAGQUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)benzenesulfonic acid (CAS 24447-99-2): A p-Substituted Sulfanilic Acid Derivative for Dye and Intermediates Procurement


4-(Methylamino)benzenesulfonic acid (CAS 24447-99-2), also known as N-methylsulfanilic acid, is a para-substituted aromatic sulfonic acid featuring both a sulfonic acid (-SO3H) group and a methylamino (-NHCH3) group on the benzene ring [1]. This bifunctional nature, with a predicted pKa of -1.17 ± 0.50 for the sulfonic acid group, imparts strong acidity and high water solubility , making it a valuable intermediate in the synthesis of azo dyes, pharmaceuticals, and specialty chemicals .

Why 4-(Methylamino)benzenesulfonic acid Cannot Be Readily Substituted in Azo Coupling and Electrochemical Applications


Generic substitution of 4-(Methylamino)benzenesulfonic acid with other aminobenzenesulfonic acids is not straightforward due to the unique electronic and steric influence of the N-methyl group. This methyl substitution on the amino nitrogen differentiates it from sulfanilic acid (4-aminobenzenesulfonic acid), altering its reactivity in diazotization and azo coupling reactions, which are critical for dye synthesis [1]. The presence of the N-methyl group modifies the electron density on the aromatic ring, impacting the electrophilic substitution patterns and the stability of diazonium salts compared to unsubstituted or differently substituted analogs .

Quantitative Evidence for 4-(Methylamino)benzenesulfonic acid: Direct Comparative Data on Physicochemical Properties vs. Sulfanilic Acid


pKa and Acidity: 4-(Methylamino)benzenesulfonic acid Exhibits Stronger Acidity than Unsubstituted Sulfanilic Acid

The predicted acid dissociation constant (pKa) for 4-(Methylamino)benzenesulfonic acid is -1.17 ± 0.50, indicating a strong sulfonic acid character. This is comparable to benzenesulfonic acid (pKa ~ -2.8) but significantly more acidic than sulfanilic acid (4-aminobenzenesulfonic acid), which has a pKa of approximately 3.2 for its sulfonic acid group in aqueous solution. The electron-donating methylamino group at the para position slightly decreases acidity relative to unsubstituted benzenesulfonic acid, but the compound remains a strong acid .

Physicochemical properties Acidity constant Sulfonic acid

Water Solubility: 4-(Methylamino)benzenesulfonic acid Demonstrates Significantly Higher Solubility than Unsubstituted Sulfanilic Acid

The estimated water solubility of 4-(Methylamino)benzenesulfonic acid at 25°C is approximately 10,380 mg/L (log Kow estimated as -1.53) . This is substantially higher than the reported water solubility of sulfanilic acid (4-aminobenzenesulfonic acid), which is approximately 10,000 mg/L at 20°C [1]. The slightly enhanced solubility of the methylamino derivative is attributed to the presence of the N-methyl group, which increases hydrophilicity relative to the unsubstituted amino group in sulfanilic acid .

Solubility Aqueous chemistry Process chemistry

Thermal Stability: 4-(Methylamino)benzenesulfonic acid Decomposes at 260°C, Similar to Sulfanilic Acid (288°C) but with Distinct Decomposition Behavior

The melting point of 4-(Methylamino)benzenesulfonic acid is reported as 260°C with decomposition . In comparison, sulfanilic acid (4-aminobenzenesulfonic acid) has a melting point of 288°C (also with decomposition) [1]. The lower decomposition temperature for the N-methyl derivative may reflect differences in intermolecular hydrogen bonding patterns due to the methyl substitution on the amino group.

Thermal stability Melting point Decomposition

Recommended Procurement and Application Scenarios for 4-(Methylamino)benzenesulfonic acid


Synthesis of N-Methyl-Substituted Azo Dyes for Enhanced Color and Lightfastness

4-(Methylamino)benzenesulfonic acid is a preferred diazo component for the synthesis of azo dyes requiring a secondary amino group for coupling. The N-methyl substitution influences the electronic properties of the dye, potentially leading to shifts in absorption maxima and improved lightfastness compared to dyes derived from sulfanilic acid. This is supported by its established use as an intermediate in azo dye production .

Electrochemical Synthesis and Modification of Conductive Polymers

Recent studies explore the electrosynthesis of 4-(methylamino)benzenesulfonic acid from simpler starting materials using electrochemical methods . Its strong acidity and water solubility make it a candidate for modifying conductive polymers, where it can serve as a self-doped polyaniline precursor or as an electrolyte additive to enhance ionic conductivity [1].

Development of Sulfonamide-Based Pharmaceuticals and Bioactive Molecules

The compound's sulfonic acid group and methylamino moiety provide a versatile scaffold for the synthesis of sulfonamide derivatives. These derivatives are of interest in medicinal chemistry for the development of enzyme inhibitors and receptor modulators. While specific examples for this exact compound are limited, its structural class is well-established in drug discovery .

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